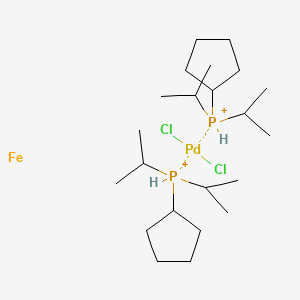![molecular formula C75H149N5O35 B6313497 Amino-PEG(4)-[PEG(8)-OMe]3 CAS No. 1333154-73-6](/img/structure/B6313497.png)
Amino-PEG(4)-[PEG(8)-OMe]3
説明
Amino-PEG(4)-[PEG(8)-OMe]3 is a molecule that has gained interest in recent years due to its interesting properties and potential implications in various fields of research. It is a type of polyethylene glycol (PEG) derivative . The chemical name is Succinimidyl-PEG(4)-[PEG(8)-OMe]3 and it has a molecular weight of 1892.17 g/mol .
Synthesis Analysis
The synthesis of PEG derivatives like this compound involves several steps. One common method is the selective monotosylation of linear, symmetrical PEG . The azide function can be introduced by reacting monotosyl PEG with sodium azide. A thiol end group can be obtained by reaction with sodium hydrosulfide. The activation of the hydroxyl end group and subsequent reaction with potassium carbonate/thioacetic acid yields a thioacetate end group .
Molecular Structure Analysis
The molecular formula of this compound is C75H149N5O35. The structure of PEG derivatives can vary based on the number of ethylene glycol units and the type of end groups .
Chemical Reactions Analysis
PEGylation, the covalent linking of PEG chains, is a common chemical reaction involving PEG derivatives . PEG-maleimide (PEG-Mal), PEG-vinyl sulfone (PEG-VS), or PEG-iodo acetamide (PEG-IA) derivatives have been used to obtain stable, irreversible thioether bonds between polymers and proteins .
Physical and Chemical Properties Analysis
PEG derivatives like this compound are known for their nontoxicity, nonimmunogenicity, biocompatibility, and solubility in water and many organic solvents . They are highly flexible and their hydrophilicity can improve the solubility of compounds upon conjugation .
科学的研究の応用
1. Chemistry and Methods for PEGylation
Amino-PEG(4)-[PEG(8)-OMe]3, as a poly(ethylene glycol) (PEG) derivative, is significant in the PEGylation of peptides and proteins. PEGylation involves the covalent attachment of PEG to biological macromolecules, enhancing their pharmaceutical and biotechnical applications. This process can shield peptides and proteins from antigenic and immunogenic responses, prevent proteolytic degradation, and modify their biodistribution and renal filtration rates (Roberts, Bentley, & Harris, 2002).
2. Gene Delivery Applications
This compound based derivatives are utilized in creating biodegradable, biocompatible, and stable vectors for gene delivery. These PEGylated polymers, such as PEG-poly[lactone-co-β-amino ester] block copolymers, show promising results in gene transfection with minimal cytotoxicity, highlighting their potential in gene therapy applications (Chen et al., 2016).
3. Site-Specific PEGylation in Protein Therapeutics
In pharmaceutical research, site-specific PEGylation using PEG derivatives, such as this compound, is crucial. It enhances the pharmacokinetics of peptide and protein therapeutics by targeting specific amino acids, thereby maintaining or improving their biological activity (Nischan & Hackenberger, 2014).
4. Novel Hydrogel Formations for Biomedical Use
This compound contributes to developing hydrogels with applications in tissue engineering and drug delivery. These hydrogels, formed through chemical reactions involving PEG derivatives, show promise in cell encapsulation and in-vivo applications due to their biocompatibility and degradability (Strehin et al., 2013).
5. Biomedical Imaging Enhancements
The conjugation of fluorescent complexes to PEG derivatives like this compound enables the development of probes for dual imaging, combining magnetic resonance and fluorescent imaging. This is significant in enhancing imaging techniques for biomedical research and diagnostics (Xi et al., 2012).
作用機序
The mechanism of action of PEG derivatives often involves their ability to improve the therapeutic value of proteins and peptides. The most prominent effect of PEGylation is a prolonged circulation time for therapeutic conjugates due to a decreased rate of kidney clearance and a reduction of proteolysis .
将来の方向性
PEGylation using heterotelechelic poly (ethylene glycol) (PEG) offers many possibilities to create high-performance molecules and materials . With the development and maturity of peptide synthesis technology, peptide drugs have become one of the hot spots in drug development . It can be expected that PEG derivatives may replace existing small molecule chemical drugs in the near future .
特性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H149N5O35/c1-85-12-4-71(81)77-9-17-90-22-27-95-32-35-98-38-41-101-44-47-104-50-53-107-56-59-110-62-65-113-68-75(80-74(84)7-15-88-20-25-93-30-31-94-26-21-89-16-8-76,69-114-66-63-111-60-57-108-54-51-105-48-45-102-42-39-99-36-33-96-28-23-91-18-10-78-72(82)5-13-86-2)70-115-67-64-112-61-58-109-55-52-106-49-46-103-43-40-100-37-34-97-29-24-92-19-11-79-73(83)6-14-87-3/h4-70,76H2,1-3H3,(H,77,81)(H,78,82)(H,79,83)(H,80,84) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFMOCKMRGSDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H149N5O35 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1681.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B6313448.png)

![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)



![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)


![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)

